molecular formula C23H26N4O2 B279672 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

Numéro de catalogue B279672
Poids moléculaire: 390.5 g/mol
Clé InChI: IJEZCWZXHWNXKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether, also known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes. This compound works by blocking the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretins are hormones produced by the intestine that stimulate insulin secretion and reduce glucagon production, leading to lower blood sugar levels.

Mécanisme D'action

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors work by blocking the action of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon production, and reduced hepatic glucose output. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects:
4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon production, reduce hepatic glucose output, and improve beta-cell function. They also have anti-inflammatory and antioxidant properties, which may contribute to their beneficial effects on cardiovascular health. 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to reduce the risk of cardiovascular events and improve endothelial function.

Avantages Et Limitations Des Expériences En Laboratoire

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have several advantages for lab experiments. They are easy to administer and have a favorable safety profile. They also have a predictable pharmacokinetic profile and are well tolerated by animals. However, 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have some limitations for lab experiments. They may have off-target effects, and their efficacy may vary depending on the animal model used.

Orientations Futures

There are several future directions for the research and development of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. One area of focus is the development of more potent and selective 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. Another area of focus is the investigation of the long-term effects of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors on cardiovascular health. There is also a need for more studies on the optimal dosing and administration of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors, as well as their efficacy in different patient populations. Finally, there is a need for more research on the combination of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors with other antidiabetic drugs, as well as their potential use in the prevention of type 2 diabetes.

Méthodes De Synthèse

The synthesis of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors involves the use of various chemical reactions and techniques. One of the most commonly used methods is the reaction of 4-aminophenyl methyl ether with 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to yield 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether.

Applications De Recherche Scientifique

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They are used as an add-on therapy to other antidiabetic drugs such as metformin, sulfonylureas, and insulin. 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. They also have a favorable safety profile and are well tolerated by patients.

Propriétés

Formule moléculaire

C23H26N4O2

Poids moléculaire

390.5 g/mol

Nom IUPAC

(3,5-dimethyl-1-phenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-22(18(2)27(24-17)20-7-5-4-6-8-20)23(28)26-15-13-25(14-16-26)19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3

Clé InChI

IJEZCWZXHWNXKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

SMILES canonique

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.